1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole
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Overview
Description
1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound is notable for its unique structure, which includes a phenyl group and a methyl group attached to the tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry due to their metabolic stability and ability to mimic the properties of carboxylic acids .
Preparation Methods
The synthesis of 1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole typically involves the cycloaddition reaction of nitriles with azides. One common method includes the reaction of a nitrile compound with sodium azide in the presence of a catalyst such as triethylamine hydrochloride in an aromatic solvent . Another approach involves the use of acetic acid and tert-butyl alcohol as solvents . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms in the tetrazole ring.
Acid-Base Reactions: Exhibits acidic properties due to the presence of nitrogen atoms, allowing it to form salts with bases.
Common reagents used in these reactions include acidic chlorides, anhydrides, strong acids, and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted tetrazoles and their derivatives.
Scientific Research Applications
1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole involves its interaction with various molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, allowing it to bind to specific enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole can be compared to other tetrazole derivatives, such as:
5-Phenyltetrazole: Similar in structure but lacks the methyl group, resulting in different chemical and biological properties.
1H-Tetrazole: The parent compound of the tetrazole family, simpler in structure and used as a starting material for various derivatives.
1,5-Dimethyl-4-[(2Z)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: A more complex derivative with additional functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.
Properties
CAS No. |
90040-46-3 |
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Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
1-methyl-1-oxido-5-phenyltetrazol-1-ium |
InChI |
InChI=1S/C8H8N4O/c1-12(13)8(9-10-11-12)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
LRRKCFPLXKQGFS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(C(=NN=N1)C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
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